molecular formula C9H13NO3 B6276971 methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2763777-74-6

methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Katalognummer: B6276971
CAS-Nummer: 2763777-74-6
Molekulargewicht: 183.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-methyl-2-oxo-1-azaspiro[33]heptane-6-carboxylate is a spirocyclic compound characterized by its unique molecular structure, which includes a spiro junction connecting two rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles under controlled conditions. For example, the use of sodium hydride in dry dimethylformamide as a base and solvent, respectively, facilitates the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a scaffold for the design of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of peptidomimetic drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for biological targets. This rigidity can improve the compound’s efficacy and reduce off-target effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
  • 2-azaspiro[3.3]heptane-6-carboxylic acid
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Uniqueness

Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its spirocyclic structure is relatively rare and provides a unique spatial arrangement of functional groups that can be exploited in drug design and synthesis .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate involves the reaction of a spirocyclic lactam with a methyl ester in the presence of a base.", "Starting Materials": [ "6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid", "Methyl iodide", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reaction with methyl iodide and triethylamine to form methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate.", "Step 2: Deprotonation of the lactam using diisopropylethylamine in N,N-dimethylformamide to form the corresponding enolate.", "Step 3: Addition of the enolate to the methyl ester in the presence of diisopropylethylamine to form the spirocyclic lactam.", "Step 4: Workup of the reaction mixture by extraction with chloroform and washing with sodium bicarbonate and sodium chloride solution.", "Step 5: Purification of the product by column chromatography using a suitable solvent system." ] }

CAS-Nummer

2763777-74-6

Molekularformel

C9H13NO3

Molekulargewicht

183.2

Reinheit

90

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.